![molecular formula C23H16N2OS B15078280 5-(4-Methylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B15078280.png)
5-(4-Methylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthyloxy Group: This step often involves nucleophilic substitution reactions where a naphthol derivative reacts with the thieno[2,3-d]pyrimidine intermediate.
Introduction of the Methylphenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can reduce double bonds or other functional groups to simpler forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Naphthyloxy Compounds: Compounds with naphthyloxy groups attached to different cores.
Methylphenyl Derivatives: Compounds with methylphenyl groups attached to various cores.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C23H16N2OS |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H16N2OS/c1-15-6-8-17(9-7-15)20-13-27-23-21(20)22(24-14-25-23)26-19-11-10-16-4-2-3-5-18(16)12-19/h2-14H,1H3 |
InChI 键 |
RIGVDPWBBKFNHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078201.png)
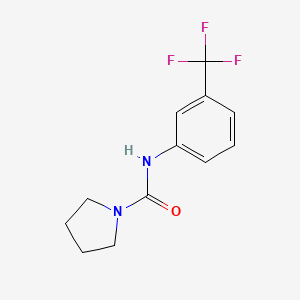
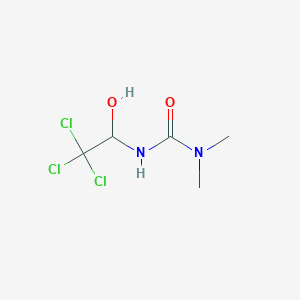
![2-(4-methoxyanilino)-3-{(E)-[(4-methoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15078235.png)
![benzyl [(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B15078239.png)
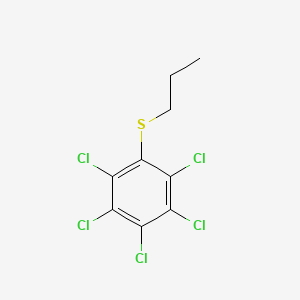
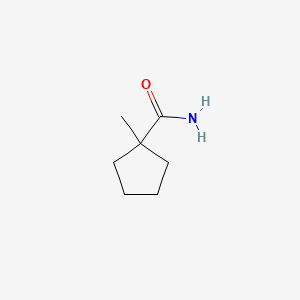
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15078252.png)
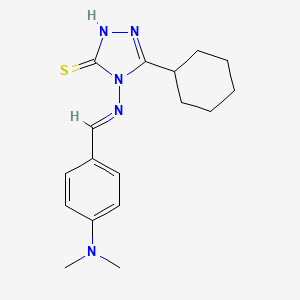
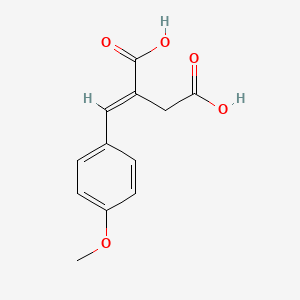
![methyl 4-[(E)-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate](/img/structure/B15078263.png)
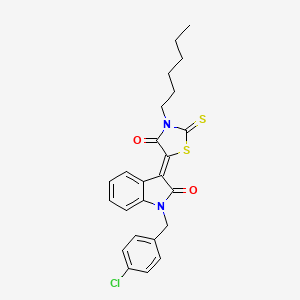
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078276.png)
![isopropyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078281.png)
